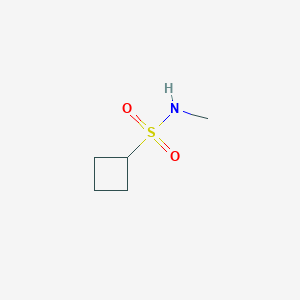

N-methylcyclobutanesulfonamide

Description

Contextualization of Sulfonamide Functional Groups in Contemporary Chemical Research

The sulfonamide functional group, characterized by the structure R−S(=O)2−NR2, is a cornerstone of modern organic and medicinal chemistry. wikipedia.org Its journey from a simple organic moiety to a key player in drug discovery and synthesis is a testament to its versatile nature.

The history of sulfonamides is intrinsically linked with the dawn of the antimicrobial era. In the 1930s, the discovery of Prontosil, a sulfonamide-containing dye, as the first effective drug against bacterial infections marked a turning point in medicine. researchgate.netijpsjournal.comslideshare.net This breakthrough, spearheaded by the German chemist Gerhard Domagk, unveiled the therapeutic potential of this class of compounds and catalyzed extensive research into their synthesis and derivatives. researchgate.net Initially, the synthesis of sulfonamides was primarily focused on creating variations of sulfanilamide (B372717) to develop a broad spectrum of antibacterial agents. nih.gov The classic laboratory preparation involves the reaction of a sulfonyl chloride with an amine, often in the presence of a base like pyridine (B92270) to neutralize the generated hydrochloric acid. wikipedia.org This fundamental reaction laid the groundwork for the creation of a vast library of sulfonamide-containing molecules.

Beyond their historical and continued importance as antimicrobial agents, sulfonamides have found a wide array of applications in chemical science. ekb.egajchem-b.comajchem-b.com They are recognized for their ability to participate in a variety of chemical reactions and for their presence in a diverse range of biologically active compounds. ijpsjournal.comwisdomlib.org

The sulfonamide group is a key structural motif in drugs targeting various diseases. nih.govekb.eg These include treatments for:

Bacterial infections nih.gov

Diuresis nih.gov

Hypoglycemia nih.gov

Inflammation nih.gov

Glaucoma nih.gov

Cancer ekb.egajchem-b.com

Viral infections ajchem-b.com

In organic synthesis, the sulfonamide group serves as a reliable protecting group for amines due to its stability under many reaction conditions and the relative ease of its cleavage when desired. wisdomlib.org The rigidity of the sulfonamide functional group often leads to the formation of crystalline derivatives, a property historically used for the identification of amines based on their melting points. wikipedia.org The introduction of a sulfonamide moiety into a molecule can significantly alter its physicochemical properties, influencing its solubility, acidity, and ability to interact with biological targets. googleapis.com This versatility has made sulfonamides a valuable tool for medicinal chemists in the process of drug design and optimization. ajchem-b.com

Importance of Cyclobutane (B1203170) Scaffolds in Molecular Design and Chemical Space Exploration

The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable and increasingly utilized scaffold in molecular design, particularly within medicinal chemistry. nih.govvilniustech.ltru.nl Its unique structural features offer distinct advantages for exploring and occupying three-dimensional chemical space. whiterose.ac.uk

The cyclobutane ring is characterized by several key features that set it apart from other cyclic systems. With C-C bond lengths of approximately 1.56 Å, they are longer than those in ethane (B1197151) (1.54 Å), a result of 1,3 non-bonding repulsions across the ring. nih.gov This strained four-membered ring is a prominent structural motif in a number of natural products and bioactive small molecules. researchgate.netresearchgate.net The incorporation of a cyclobutane fragment can be a strategic move in medicinal chemistry to induce conformational restriction without significantly altering the electronic properties of a molecule, a notable difference from using a double bond or a cyclopropane (B1198618) unit. lifechemicals.com

Cyclobutane is not a planar molecule. libretexts.org To alleviate the torsional strain that would arise from a flat conformation, the ring adopts a "puckered" or "butterfly" shape. libretexts.orgchemistrytalk.orgsaskoer.ca In this conformation, one carbon atom is bent out of the plane of the other three by about 25 degrees. dalalinstitute.com This puckering reduces the eclipsing interactions between adjacent hydrogen atoms, but it also slightly decreases the internal bond angles to about 88°, which in turn increases the angle strain. nih.govlibretexts.org

The total ring strain of cyclobutane is significant, estimated to be around 26.3 to 26.5 kcal/mol. nih.govlmu.edu This high strain energy makes cyclobutane more reactive than larger cycloalkanes and susceptible to ring-opening reactions. fiveable.me Despite this inherent strain, the cyclobutane scaffold is relatively inert chemically, which is a desirable property in drug design. nih.govvilniustech.lt

Table 1: Comparative Properties of Small Cycloalkanes

| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angle (°) | Conformation |

| Cyclopropane | ~28.1 | 60 | Planar |

| Cyclobutane | ~26.3 | ~88 | Puckered/Butterfly |

| Cyclopentane | ~7.1 | ~105 | Envelope/Half-Chair |

| Cyclohexane | ~0 | ~109.5 | Chair |

This table provides a comparative overview of the ring strain and conformational properties of small cycloalkanes.

Positioning of N-Methylcyclobutanesulfonamide within Advanced Chemical Research

This compound is a molecule that combines the structural rigidity and three-dimensionality of the cyclobutane ring with the well-established chemical and biological relevance of the sulfonamide group. While specific research dedicated solely to this compound is not extensively documented in the public domain, its constituent parts suggest its potential significance in several areas of advanced chemical research.

The synthesis of cyclobutane derivatives, including those with sulfonamide functionalities, is an active area of investigation. whiterose.ac.ukmdpi.com For instance, a library of 3D cyclobutane fragments, including secondary amines, amides, and sulfonamides, has been synthesized for use in fragment-based drug discovery. whiterose.ac.uk This highlights the interest in using such scaffolds to explore novel chemical space.

Furthermore, cyclobutanesulfonamide (B1601842) derivatives have been investigated for various biological activities. For example, certain derivatives have been explored as potential antimalarial agents. ethz.ch The core cyclobutanesulfonamide structure has also been noted for its potential in mediating eye disorders and hepatitis in vitro. biosynth.com In the context of patent literature, this compound and related structures appear as components of larger molecules designed for specific therapeutic purposes, such as inhibitors of monoacylglycerol lipase (B570770) (MAGL) for treating pain and inflammatory disorders, and inhibitors of fatty acid synthase (FASN) for potential cancer therapies. epo.orggoogleapis.comgoogle.com

The combination of the cyclobutane scaffold and the sulfonamide group in this compound positions it as a valuable building block and a potential lead structure in the development of new chemical entities with tailored properties for medicinal chemistry and materials science. lifechemicals.com

Overview of Research Trajectories for N-Methylated Sulfonamide Derivatives

Sulfonamides represent one of the oldest and most versatile classes of synthetic compounds in medicinal chemistry. tandfonline.com A primary strategy for diversifying the properties and biological activities of sulfonamides involves substitution on the sulfonamide nitrogen atom. ijarsct.co.in This modification can lead to N-mono- or N,N-disubstituted derivatives, which can profoundly alter the compound's characteristics. tandfonline.com

The introduction of an N-methyl group is a specific and common modification in the development of sulfonamide derivatives. Research has shown that the presence of a methyl group can have a significant impact on a molecule's biological activity. brieflands.com N-methylation can influence several key parameters, including a compound's lipophilicity, solubility, metabolic stability, and its ability to bind to target proteins. googleapis.com

Research into N-alkylated and specifically N-methylated sulfonamide derivatives spans a wide range of therapeutic areas. These compounds are investigated for diverse biological activities, including:

Antimicrobial effects: Novel N-substituted sulfonamides are being developed to combat drug-resistant bacteria like Methicillin-Resistant Staphylococcus Aureus (MRSA). tandfonline.com

Anticancer properties: Sulfonamide derivatives are explored as inhibitors of enzymes crucial to tumor growth, such as carbonic anhydrases. researchgate.net

Enzyme inhibition: N-methylated sulfonamides are designed to target various enzymes. For instance, N-methylated benzamide (B126) derivatives have been studied as potent inhibitors of phosphodiesterase 10A (PDE10A). chemicalbook.com

Neurological applications: Hybrid molecules containing N-methyl-toluenesulfonamide groups have been synthesized and investigated for potential anti-Alzheimer's activity by inhibiting cholinesterase enzymes. bohrium.com

This broad research interest demonstrates that N-methylation is a valuable tool for fine-tuning the pharmacological profile of sulfonamide-based compounds.

Rationale for Comprehensive Investigation of this compound

The focused investigation of this compound stems from a rational design approach that combines the distinct advantages of its core components. The compound serves as a valuable molecular building block, merging the conformational rigidity of the cyclobutane ring with the electronically tunable nature of the N-methylated sulfonamide group. smolecule.com

The primary rationale for its comprehensive study includes:

Structural Scaffolding: The cyclobutane ring imparts a rigid, three-dimensional geometry that is considered underrepresented in existing chemical libraries used for drug screening. researchgate.netscilit.com This unique spatial arrangement is sought after for developing drug candidates with high target specificity.

Physicochemical Modulation: The N-methyl group allows for precise modification of the sulfonamide's properties. Compared to the parent cyclobutanesulfonamide, the methyl group alters the hydrogen bonding capacity and increases lipophilicity, which can affect how the molecule is absorbed, distributed, and metabolized.

Intermediate for Synthesis: this compound is utilized as an intermediate in the synthesis of more complex and specialized pharmaceutical agents. smolecule.com Its structure has been incorporated into larger molecules designed as inhibitors for targets like monoacylglycerol lipase (MAGL), which is implicated in various disorders. epo.org

By combining these features, this compound represents a strategic starting point for developing novel chemical entities. Its structure offers a balance of rigidity and functional group tunability, making it a compound of high interest for creating next-generation therapeutic agents.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1782824-19-4 |

| Molecular Formula | C₅H₁₁NO₂S |

| Molecular Weight | 149.21 g/mol |

| SMILES Code | O=S(C1CCC1)(NC)=O |

Data sourced from multiple references. ambeed.combldpharm.com

Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2S |

|---|---|

Molecular Weight |

149.21 g/mol |

IUPAC Name |

N-methylcyclobutanesulfonamide |

InChI |

InChI=1S/C5H11NO2S/c1-6-9(7,8)5-3-2-4-5/h5-6H,2-4H2,1H3 |

InChI Key |

DXGZAYWXZIQVCR-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1CCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N Methylcyclobutanesulfonamide and Analogues

Foundational Synthetic Routes for Sulfonamide Formation

The creation of the sulfonamide linkage is a pivotal step in the synthesis of N-methylcyclobutanesulfonamide and related compounds. Over the years, a diverse array of methods has been developed, each with its own advantages and limitations.

Amidation Reactions of Sulfonyl Chlorides and Sulfonic Acids

The most traditional and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. This reaction, often referred to as sulfonylation, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The synthesis of this compound would thus likely involve the reaction of cyclobutanesulfonyl chloride with methylamine.

The versatility of this method is high, as a wide variety of sulfonyl chlorides and amines are commercially available or can be readily synthesized. The reaction conditions are generally mild, and the yields are often high. However, the use of sulfonyl chlorides can be problematic due to their moisture sensitivity and the generation of stoichiometric amounts of acidic byproduct.

An alternative approach involves the direct amidation of sulfonic acids. While this method avoids the use of moisture-sensitive sulfonyl chlorides, it typically requires harsher reaction conditions, such as high temperatures or the use of coupling agents, to facilitate the formation of the S-N bond. Microwave irradiation has been shown to promote the direct amidation of sulfonic acids and their sodium salts, offering a more efficient and high-yielding alternative.

| Starting Material | Reagent | Product | Key Features |

| Sulfonyl Chloride | Amine | Sulfonamide | High yields, mild conditions, broad scope |

| Sulfonic Acid | Amine | Sulfonamide | Avoids moisture-sensitive reagents, may require harsh conditions or coupling agents |

S-N Bond Construction Methodologies

The formation of the sulfur-nitrogen (S-N) bond is the defining step in sulfonamide synthesis. Beyond the classical sulfonyl chloride amidation, a range of other methodologies have been developed to construct this crucial linkage. These methods often involve the coupling of various sulfur- and nitrogen-containing precursors under different catalytic or reaction conditions.

Cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful tool for S-N bond formation, directly coupling thiols and N-H compounds. These reactions offer high atom economy as they avoid the pre-functionalization of starting materials. Various catalytic systems, including those based on copper and iodine, have been developed to facilitate these transformations.

Another approach involves the use of sulfinate salts as the sulfur source. These are stable and readily available reagents. For instance, the reaction of sodium arylsulfinates with nitroarenes can lead to the formation of sulfonamides.

The following table summarizes some of the methodologies for S-N bond construction:

| Sulfur Source | Nitrogen Source | Catalyst/Reagent | Reaction Type |

| Thiol | Amine | I2O5 | Oxidative Coupling |

| Sulfinate Salt | Amine | Copper(II) bromide, Iodine | Oxidative Amination |

| Sulfonyl Fluoride (B91410) | Silyl Amine | Ca(NTf2)2 | Sulfur Fluoride Exchange |

| Aryldiazonium Tetrafluoroborate | N-chloroamines | Copper | Aminosulfonylation |

Alternative and Emerging Sulfonamide Synthesis Techniques

In recent years, there has been a significant push towards the development of more sustainable and efficient methods for sulfonamide synthesis. These emerging techniques often utilize electrochemical or photochemical energy to drive the reactions, offering alternatives to traditional methods that may require harsh reagents or catalysts.

Electrochemical Synthesis:

Electrochemical methods provide a green and versatile platform for the synthesis of sulfonamides. These reactions use electricity as a "reagentless" oxidant, minimizing waste generation. One approach involves the electrochemical generation of sulfinyl radicals from sulfinic acid salts, which then react with amines to form sulfonamides. Another innovative electrochemical method allows for the direct synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO2), and amines through C-H activation. rsc.orgresearchhub.com This single-step process avoids the need for pre-functionalized aromatic compounds. rsc.orgresearchhub.com

Key Features of Electrochemical Sulfonamide Synthesis:

Uses electricity as a clean oxidant. rsc.org

Can be performed in undivided cells, simplifying the experimental setup.

Enables direct C-H functionalization, improving atom economy. rsc.org

Can utilize readily available starting materials like SO2. rsc.orgresearchhub.com

Metal-Free Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, and its application to sulfonamide formation is a growing area of research. These methods often employ organic dyes as photocatalysts, avoiding the use of transition metals. For example, a metal-free photoredox-catalyzed sulfonylation of phenylhydrazines with thiols has been reported, using eosin (B541160) Y as the photocatalyst in an environmentally friendly solvent system. chemistryviews.org Another strategy involves the photocatalytic C-H sulfonamidation of pyrroles, using an acridinium (B8443388) dye as the photocatalyst and oxygen as the terminal oxidant.

| Technique | Key Features | Example Reaction |

| Electrochemical Synthesis | Reagentless oxidation, direct C-H functionalization | (Hetero)arenes + SO2 + Amines → Sulfonamides |

| Metal-Free Photoredox Catalysis | Metal-free, visible light as energy source, mild conditions | Phenylhydrazines + Thiols → Sulfonamides |

Stereoselective Synthesis of Cyclobutane-Containing Sulfonamides

The presence of a cyclobutane (B1203170) ring in this compound introduces the possibility of stereoisomerism, particularly when the ring is substituted. The development of stereoselective methods to control the relative and absolute stereochemistry of these compounds is crucial for their potential applications, for instance, in medicinal chemistry where specific stereoisomers often exhibit desired biological activity.

Diastereoselective Approaches (e.g., cis- and trans-Isomer Control)

Diastereoselective synthesis aims to control the formation of one diastereomer over another. In the context of cyclobutane-containing sulfonamides, this would involve controlling the relative stereochemistry of substituents on the cyclobutane ring, leading to either cis or trans isomers.

One strategy to achieve diastereoselectivity is through the [2+2] cycloaddition reaction of an alkene and a ketene (B1206846) or another suitable two-carbon component. The stereochemical outcome of these reactions can often be influenced by the choice of reactants, catalysts, and reaction conditions. For the synthesis of cyclobutane sulfonamides, a potential route could involve the cycloaddition of a vinyl sulfonamide with an alkene, where the facial selectivity of the approach of the reactants would determine the diastereoselectivity.

Another approach is the functionalization of a pre-existing cyclobutene (B1205218) ring. For instance, a diastereoselective Michael addition of a sulfur nucleophile to a cyclobutene ester can be achieved. Subsequent oxidation of the sulfur and amidation could lead to the desired sulfonamide with controlled diastereoselectivity. The stereochemical outcome of the Michael addition is often directed by steric hindrance, with the incoming nucleophile attacking from the less hindered face of the cyclobutene.

Recent research has demonstrated the diastereoselective synthesis of thio-substituted cyclobutanes via a sulfa-Michael addition to cyclobutenes, achieving high diastereomeric ratios (>95:5 dr). This approach could be adapted for the synthesis of cyclobutane sulfonamides.

Enantioselective Synthesis Strategies

Enantioselective synthesis focuses on the preferential formation of one enantiomer over its mirror image. This is of paramount importance in the synthesis of chiral molecules for pharmaceutical applications. For cyclobutane-containing sulfonamides, enantioselectivity could be introduced at various stages of the synthesis.

One powerful strategy is the use of chiral catalysts in reactions that create the stereogenic centers. For example, a chiral Lewis acid or a chiral organocatalyst could be employed in a [2+2] cycloaddition reaction to induce enantioselectivity.

Another approach is the enantioselective functionalization of a prochiral cyclobutane derivative. For instance, an enantioselective C-H activation/functionalization of a cyclobutane precursor could install the sulfonyl group in a stereocontrolled manner.

Recent advancements have shown the successful enantioselective synthesis of thio-substituted cyclobutanes using a chiral cinchona-based squaramide bifunctional acid-base catalyst in a sulfa-Michael addition to an N-acyl-oxazolidinone-substituted cyclobutene, achieving high enantiomeric ratios (er up to 99.7:0.3). The resulting thioether could then be oxidized and converted to the corresponding sulfonamide, thus providing an enantioselective route to these compounds.

| Stereoselective Approach | Key Strategy | Potential Application to Cyclobutane Sulfonamides |

| Diastereoselective | [2+2] Cycloaddition | Reaction of a vinyl sulfonamide with an alkene. |

| Diastereoselective | Michael Addition | Addition of a sulfur nucleophile to a cyclobutene, followed by oxidation and amidation. |

| Enantioselective | Chiral Catalysis in Cycloaddition | Use of a chiral catalyst in a [2+2] cycloaddition to form the cyclobutane ring. |

| Enantioselective | Catalytic Asymmetric Michael Addition | Use of a chiral catalyst for the addition of a sulfur nucleophile to a cyclobutene derivative. |

Influence of Cyclobutane Stereochemistry on Synthetic Outcomes

The stereochemistry of the cyclobutane ring is a critical factor that significantly influences the outcomes of synthetic reactions. The rigid, four-membered ring structure of cyclobutane gives rise to various stereoisomers, and the spatial arrangement of substituents can dictate the feasibility and selectivity of subsequent chemical transformations. The development of methods for the stereocontrolled preparation of substituted cyclobutanes is, therefore, of great importance in organic synthesis nih.gov.

One of the challenges in cyclobutane synthesis is the potential for ring-flipping, which can complicate the interpretation of spectroscopic data and affect the stereochemical outcome of reactions calstate.edu. The synthesis of polysubstituted cyclobutanes can be stereochemically complex, with the possibility of multiple contiguous stereocenters nih.govcalstate.edu.

Strategies for achieving stereoselectivity in cyclobutane synthesis often rely on the use of chiral auxiliaries, catalysts, or starting materials. For instance, the stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives has been achieved through the highly stereoselective cyclopropanation of chiral cyclobutyl dehydro amino acids. In this case, the stereochemical outcome of the cycloaddition was governed by the presence of a dioxolane ring at an allylic stereogenic center doi.org. The proximity of a double bond to a neighboring stereogenic center on the cyclobutane moiety is crucial for obtaining single diastereomers doi.org. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to understand and predict the π-facial diastereoselection, which is often a result of steric hindrance doi.org.

The development of general strategies for the diastereo- and enantioselective synthesis of cyclobutanes with multiple substituents has been a focus of research. One such strategy involves a sequence of transition metal-catalyzed reactions, including Rh(II)-catalyzed cyclopropanation, Ag(I)-catalyzed regioselective and stereospecific ring expansion, and Rh(I)-catalyzed addition reactions nih.govresearchgate.net. This approach allows for the controlled introduction of four different substituents onto the cyclobutane ring nih.govresearchgate.net.

Advanced Strategies for Constructing this compound Skeletons

Advanced synthetic strategies for constructing the this compound skeleton can be broadly divided into two main approaches: the formation of the cyclobutane ring with the sulfonamide moiety or a precursor already in place, and the derivatization of a pre-existing cyclobutane structure.

The [2+2] cycloaddition reaction is a primary and widely used method for the synthesis of cyclobutane rings nih.gov. This reaction involves the joining of two unsaturated molecules, typically alkenes, to form a four-membered ring. Recent advancements in visible light catalysis, organic catalysis, and transition metal catalysis have significantly enhanced the efficiency and applicability of [2+2] cycloaddition reactions nih.gov.

The use of hyperbaric conditions, or high pressure, can be a valuable tool in promoting [2+2] cycloaddition reactions, particularly for the synthesis of cyclobutanol (B46151) derivatives ru.nlresearchgate.net. High-pressure conditions can increase the rate and efficiency of these reactions. For example, a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols was synthesized using a hyperbaric [2+2] cycloaddition reaction between sulfonyl allenes and benzyl (B1604629) vinyl ether as the key step ru.nlresearchgate.net. The reaction mechanism for [2+2] cycloadditions can proceed through either a diradical or a dipolar pathway ru.nl. The specific mechanism can be influenced by the nature of the substrates and the reaction conditions.

Ethenesulfonyl fluoride and related reagents have emerged as valuable partners in [2+2] cycloaddition reactions for the construction of cyclobutane-fused sulfonyl fluorides. A photocatalytic [2+2] cycloaddition between pyridones or isoquinolones and ethenesulfonyl fluoride has been developed to provide a range of unique cyclobutane-fused pyridinyl sulfonyl fluorides rsc.orgresearchgate.net. These resulting sulfonyl fluoride molecules can then be further functionalized through SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry to yield the corresponding sulfonates and sulfonamides with reasonable yields rsc.orgresearchgate.net.

An alternative approach to the synthesis of this compound involves the derivatization of a pre-existing cyclobutane structure. This strategy allows for the introduction of the sulfonamide functionality onto a cyclobutane core that may already possess desired stereochemical features. The application of C–H functionalization logic has provided new avenues for the synthesis of complex cyclobutane-containing natural products nih.gov. This approach views C–H bonds as latent functional groups, enabling their direct conversion to other functionalities and offering benefits in terms of atom and step economy nih.gov.

For instance, a library of cyclobutanol derivatives was synthesized and further derivatized by the addition of various amines ru.nlresearchgate.net. Similarly, the synthesis of trisubstituted cyclobutane scaffolds has been achieved through the direct bis-arylation of cyclobutanecarboxamide (B75595) via a double C–H activation, demonstrating the potential for late-stage functionalization of cyclobutane rings calstate.edu. A general synthetic scheme could involve the initial synthesis of a functionalized cyclobutane, such as 3-phenylcyclobutan-1-amine, which can then be reacted with a sulfonyl chloride to form the corresponding sulfonamide calstate.edu.

The final step in the synthesis of this compound is the introduction of the methyl group onto the nitrogen atom of the sulfonamide. A variety of methods exist for the N-alkylation, and specifically the N-methylation, of sulfonamides.

One common method involves the reaction of the sulfonamide with an alkylating agent in the presence of a base. However, these reactions can sometimes be slow and may lead to dialkylation tandfonline.com. To overcome these limitations, methods using polymer-supported reagents have been developed. For example, mono-N-alkylated sulfonamides can be synthesized in high yields by reacting sulfonamides supported on an anion exchange resin with alkyl halides tandfonline.com.

Recent reviews have provided a comprehensive overview of mono-alkylation methodologies for amines, amides, and sulfonamides, with a focus on achieving mono-selective N-alkylations and preventing overalkylation nih.gov. Sustainable and safer alternatives to traditional alkylating agents, such as alcohols, have also been explored nih.govorganic-chemistry.org. For instance, the N-alkylation of sulfonamides with alcohols can be efficiently performed in the presence of copper catalysts via a hydrogen borrowing methodology ionike.com.

The use of quaternary ammonium (B1175870) salts, such as PhMe3NI, in combination with a mild base like Cs2CO3, has been shown to be an effective method for the mono-N-methylation of amides and related structures acs.org. It is important to note that sulfonamides have lower pKa values compared to amides, which can make them more susceptible to a second substitution at the nitrogen atom acs.org.

[2+2] Cycloaddition Reactions in Cyclobutanesulfonamide (B1601842) Synthesis

Green Chemistry Principles in this compound Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comnih.gov An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product, with no byproducts. nih.govrsc.org

The classical and most direct synthesis of this compound involves the reaction of cyclobutanesulfonyl chloride with methylamine. This reaction, while straightforward, is not perfectly atom-economical due to the formation of a hydrochloride byproduct.

Reaction: C₄H₇SO₂Cl + CH₃NH₂ → C₄H₇SO₂NHCH₃ + HCl

To calculate the percent atom economy (% AE), the following formula is used: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

Molecular Weight of this compound (C₅H₁₁NO₂S): 149.21 g/mol

Molecular Weight of Cyclobutanesulfonyl chloride (C₄H₇ClO₂S): 154.62 g/mol

Molecular Weight of Methylamine (CH₅N): 31.06 g/mol

% Atom Economy = (149.21 / (154.62 + 31.06)) x 100 ≈ 80.3%

While a high reaction yield is desirable, a high atom economy ensures that the underlying chemical transformation is efficient at a molecular level, minimizing waste generation inherently. primescholars.com Modern synthetic strategies aim to improve upon this by designing reactions that form fewer byproducts. For instance, C-H amination strategies can offer high atom economy by directly functionalizing C-H bonds without pre-functionalized starting materials, producing only nitrogen gas as a byproduct in some cases. thieme-connect.com

| Synthetic Pathway | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

|---|---|---|---|---|

| Classical Sulfonylation | Cyclobutanesulfonyl Chloride + Methylamine | This compound | HCl | ~80.3% |

| Redox Isomerization (Analogous) | Propargyl Alcohols | Conjugated Carbonyls | None | 100% |

| Diels-Alder Cycloaddition (Analogous) | Diene + Dienophile | Cyclohexene derivative | None | 100% |

This table illustrates the theoretical atom economy of the classical synthesis route for this compound compared to ideally atom-economical reactions.

The choice of solvents and reagents plays a significant role in the environmental impact of a synthetic process. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of alternative, more sustainable solvents. researchgate.net

For the synthesis of sulfonamides, including this compound, several greener solvent alternatives have been explored:

Water: An abundant, non-toxic, and non-flammable solvent. researchgate.net

Ethanol (EtOH): A renewable bio-based solvent with lower toxicity than many traditional organic solvents. researchgate.net

Glycerol: A biodegradable, non-toxic solvent with a high boiling point. researchgate.net

Deep Eutectic Solvents (DES): These are mixtures of compounds that have a much lower melting point than their individual components. They are often biodegradable, have low volatility, and can be derived from renewable resources. A common example is a mixture of choline (B1196258) chloride (ChCl) and glycerol. thieme-connect.comresearchgate.net

| Solvent | Key Properties | Advantages in Synthesis |

|---|---|---|

| Water | Non-toxic, non-flammable, abundant | Reduces environmental impact, simplifies workup |

| Ethanol | Renewable, lower toxicity | Good solvent for a range of polarities |

| Glycerol | Biodegradable, non-toxic, high boiling point | Allows for higher reaction temperatures, easily recycled |

| Deep Eutectic Solvents (e.g., ChCl/Glycerol) | Low volatility, biodegradable, tunable properties | Can enhance reaction rates and selectivity |

This interactive table summarizes the properties and advantages of green solvents applicable to this compound synthesis.

In addition to solvent choice, the design of sustainable reagents is crucial. The synthesis of the cyclobutanesulfonyl chloride precursor traditionally might involve harsh chlorinating agents like thionyl chloride (SOCl₂), which is noxious. organic-chemistry.orgresearchgate.net Greener approaches focus on in-situ generation of the sulfonyl chloride from more benign starting materials like thiols. For example, sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) can be used as an efficient oxidant for converting thiols to sulfonyl chlorides in sustainable solvents like water or ethanol. researchgate.net This method avoids the handling of unstable and hazardous sulfonyl chlorides. researchgate.net

Furthermore, the use of sulfur dioxide (SO₂) surrogates, such as the stable solid 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), provides a safer alternative to using gaseous and toxic SO₂ in building the sulfonyl group. thieme-connect.comorganic-chemistry.org

Several catalytic strategies have been developed for the synthesis of sulfonamides that are applicable to this compound:

Palladium-Catalyzed Aminosulfonylation: This method allows for the three-component coupling of an aryl or alkyl halide (or their precursors), a sulfur dioxide source (like K₂S₂O₅), and an amine. rsc.org These reactions can even be performed under mechanochemical conditions, eliminating the need for bulk solvents. thieme-connect.comrsc.org

Copper-Catalyzed Synthesis: Copper catalysts can be used for the direct synthesis of sulfonamides from boronic acids, a SO₂ surrogate like DABSO, and amines. acs.org This approach shows broad functional group tolerance. acs.org

Photoredox Catalysis: This emerging technique uses light and a photocatalyst to generate reactive intermediates under mild conditions. acs.orgdomainex.co.uk Metal-free photoredox systems can be employed for the three-component assembly of primary sulfonamides, offering a sustainable approach for their synthesis. organic-chemistry.orgacs.orgnih.gov

Manganese-Catalyzed N-Alkylation: For creating N-substituted sulfonamides, manganese catalysts can enable the use of alcohols as "green" alkylating agents through a "borrowing hydrogen" mechanism, where water is the only byproduct. acs.org This avoids the use of alkyl halides and the generation of salt waste.

Mechanochemistry: The use of a ball mill to provide energy for a reaction can significantly reduce or eliminate the need for solvents. rsc.org A solvent-free, one-pot mechanochemical approach for synthesizing sulfonamides from disulfides and amines using solid reagents has been demonstrated. rsc.org

| Catalytic Approach | Catalyst Example | Key Advantages | Waste Reduction |

|---|---|---|---|

| Palladium-Catalyzed Aminosulfonylation | Palladium complexes | High efficiency, broad scope, mechanochemical options | Reduces need for stoichiometric reagents, solvent-free options |

| Copper-Catalyzed Synthesis | Cu(MeCN)₄BF₄ | Good functional group tolerance, uses SO₂ surrogates | Avoids use of toxic gaseous SO₂ |

| Photoredox Catalysis | Eosin Y, Metal-free organic dyes | Mild reaction conditions, uses light as energy source | Reduces energy consumption, enables new atom-economical pathways |

| Manganese-Catalyzed N-Alkylation | Mn(I) PNP pincer complex | Uses alcohols as green alkylating agents | Produces only water as a byproduct, avoids salt waste |

| Mechanochemistry | None (mechanical energy) | Solvent-free or reduced solvent use | Drastically reduces solvent waste |

This interactive table provides an overview of various catalytic approaches that can be applied to the synthesis of this compound, highlighting their green chemistry benefits.

By embracing these catalytic and sustainable methodologies, the synthesis of this compound and its analogues can be achieved in a manner that is not only chemically efficient but also environmentally responsible.

Mechanistic Investigations and Reactivity Profiles

Reaction Mechanisms of N-Methylcyclobutanesulfonamide in Organic Transformations

The reaction mechanisms involving this compound are largely predicted by the established reactivity patterns of its constituent functional groups. These include reactions at the sulfur atom of the sulfonamide, transformations involving the nitrogen atom, and reactions that engage the cyclobutane (B1203170) ring.

While sulfonamides are analogues of amides, their reactivity in nucleophilic acyl substitution-type reactions is distinct. The sulfonyl group (SO₂) is not directly comparable to a carbonyl group (C=O). However, the sulfur atom in a sulfonamide is electrophilic and can be attacked by nucleophiles, leading to the cleavage of the S-N or S-C bond.

In a typical reaction, a nucleophile attacks the sulfur atom, forming a transient pentacoordinate intermediate. The subsequent departure of a leaving group, which could be the amine or the cyclobutyl group, completes the substitution. The stability of the leaving group and the nature of the nucleophile are critical factors in determining the reaction's feasibility and outcome.

Table 1: Hypothetical Relative Reactivity of Nucleophiles in Substitution Reactions with this compound

| Nucleophile | Predicted Relative Rate | Product Type |

| OH⁻ | Moderate | Cyclobutanesulfonic acid |

| RO⁻ | Moderate | Cyclobutanesulfonate ester |

| RNH₂ | Slow | N',N'-Disubstituted sulfonamide |

| R₂NH | Very Slow | N',N',N'-Trisubstituted sulfonamide |

Note: This table is illustrative and based on general principles of nucleophilic substitution at a sulfonyl center. Actual reaction rates would require experimental validation.

The nitrogen atom in this compound possesses a lone pair of electrons, but its nucleophilicity is significantly diminished due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This delocalization of the nitrogen lone pair into the S=O bonds reduces its availability for donation to electrophiles.

Despite its reduced basicity, the sulfonamide nitrogen can participate in reactions. For instance, under strongly basic conditions, the N-H proton of a primary or secondary sulfonamide can be abstracted to form a sulfonamidate anion. In the case of this compound, which is a secondary sulfonamide, deprotonation would yield a nucleophilic nitrogen species that can participate in subsequent reactions, such as alkylation.

The electronic effect of the N-methylsulfonamide group is primarily electron-withdrawing, influencing the reactivity of the attached cyclobutane ring. This inductive effect can impact the stability of intermediates formed during reactions on the ring.

The cyclobutane ring is characterized by significant ring strain, estimated to be around 26.3 kcal/mol nih.gov. This inherent strain makes the ring susceptible to reactions that lead to its opening, thereby relieving the strain.

Reactions that involve the cleavage of a C-C bond in the cyclobutane ring are driven by the release of ring strain. Such reactions can be initiated by various reagents and conditions, including thermal activation, transition metal catalysis, or radical initiators. For instance, in the presence of a suitable catalyst, this compound could potentially undergo ring-opening to form a linear sulfonamide derivative. The specific products would depend on the reaction conditions and the regioselectivity of the bond cleavage.

The cyclobutane ring in this compound can also serve as a scaffold for the introduction and interconversion of other functional groups nih.gov. The presence of the sulfonamide group can influence the regioselectivity and stereoselectivity of these reactions. For example, C-H functionalization reactions directed by the sulfonamide group could enable the introduction of substituents at specific positions on the cyclobutane ring nih.govnih.gov. Such transformations would provide access to a variety of substituted cyclobutanesulfonamide (B1601842) derivatives.

Reactivity of the Cyclobutane Ring in this compound

Electronic and Steric Effects on Reaction Pathways

The reaction pathways of this compound are influenced by a combination of electronic and steric factors.

The electron-withdrawing nature of the N-methylsulfonamide group deactivates the cyclobutane ring towards electrophilic attack but may activate it towards certain types of nucleophilic attack or radical reactions. The steric bulk of the cyclobutyl group and the methyl group on the nitrogen can also play a significant role in directing the approach of reagents. For example, in reactions involving the sulfonamide nitrogen, the cyclobutyl group may sterically hinder the approach of bulky reagents. Conversely, the sulfonamide group can influence the facial selectivity of reactions occurring on the cyclobutane ring.

Influence of the N-Methyl Group on Sulfonamide Reactivity

The presence of a methyl group on the nitrogen atom of the sulfonamide moiety significantly modulates its reactivity compared to its unsubstituted counterpart, N-cyclobutanesulfonamide. This influence can be dissected into electronic and steric effects.

Electronic Effects: The N-methyl group, being an electron-donating group, increases the electron density on the nitrogen atom. This enhanced nucleophilicity of the nitrogen can influence its participation in various reactions. For instance, in reactions where the sulfonamide nitrogen acts as a nucleophile, the methyl group can accelerate the reaction rate. Conversely, this electron-donating effect can impact the acidity of the N-H proton in the corresponding unsubstituted sulfonamide, making the N-methylated version less acidic.

Steric Effects: The methyl group introduces steric hindrance around the nitrogen atom. This can play a significant role in reactions where the approach of a reagent to the nitrogen or the sulfur center is critical. For example, in substitution reactions at the sulfur atom, the steric bulk of the methyl group can hinder the approach of a nucleophile, potentially slowing down the reaction rate compared to an unsubstituted sulfonamide. This steric hindrance can also influence the conformational preferences of the molecule, which in turn affects its reactivity. Research on related sulfonamide structures has shown that steric hindrance from substituents on the nitrogen atom can significantly impact the efficiency of substitution reactions mdpi.com.

A comparative analysis of the reactivity of N-methylated versus non-N-methylated sulfonamides in other systems has demonstrated that the N-methyl group can have a protective effect, for instance, against acid hydrolysis acs.org. While specific studies on this compound are not prevalent, these general principles of sulfonamide chemistry are applicable.

Table 1: Comparative Effects of N-Methylation on Sulfonamide Reactivity

| Feature | Unsubstituted Sulfonamide (-SO₂NH₂) | N-Methylsulfonamide (-SO₂NHCH₃) |

| Nitrogen Nucleophilicity | Lower | Higher |

| N-H Acidity | More acidic | Less acidic |

| Steric Hindrance at Nitrogen | Minimal | Increased |

| Susceptibility to Hydrolysis | Potentially higher | Potentially lower acs.org |

Conformational Dynamics and Their Impact on Reaction Selectivity

The cyclobutane ring in this compound is not planar and exists in a puckered conformation. This puckering, along with the rotational freedom around the C-S and S-N bonds, leads to a complex conformational landscape. The interplay of these conformational dynamics can have a profound impact on the selectivity of reactions involving this molecule.

The puckered nature of the cyclobutane ring can lead to different spatial arrangements of the substituents, influencing their accessibility to reagents. For instance, the orientation of the sulfonamide group relative to the plane of the cyclobutane ring can dictate the stereochemical outcome of reactions at the ring.

Furthermore, the rotation around the S-N bond can be restricted due to steric interactions between the N-methyl group and the oxygen atoms of the sulfonyl group, as well as the cyclobutane ring. This can lead to preferred conformations that may favor certain reaction pathways over others, thereby controlling the selectivity of a reaction. Molecular dynamics simulations on cyclic systems have shown that such conformational preferences can significantly influence the energetics of reaction pathways researchgate.net. While specific conformational analysis of this compound is not widely reported, the principles of conformational analysis of small rings and sulfonamides are well-established and applicable.

Advanced Mechanistic Probes and Kinetic Studies

To gain deeper insights into the reaction mechanisms of this compound, advanced experimental and computational techniques can be employed.

Isotope Labeling Experiments

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. In the context of this compound, isotopes of hydrogen (deuterium, D), carbon (¹³C), nitrogen (¹⁵N), and sulfur (³⁴S) could be strategically incorporated into the molecule.

For example, deuterating the methyl group (N-CD₃) could help determine if a C-H bond of the methyl group is broken in the rate-determining step of a reaction, a phenomenon known as the kinetic isotope effect. Similarly, labeling the nitrogen atom with ¹⁵N would allow for the tracking of the sulfonamide nitrogen in reactions such as rearrangements or intermolecular transfers. The use of specific isotopic labeling of methyl groups has been instrumental in studying the structure and dynamics of large biomolecules and can be adapted for smaller molecules nih.govnih.gov.

Table 2: Potential Isotope Labeling Strategies for this compound

| Labeled Position | Isotope | Potential Mechanistic Insight |

| N-Methyl Group | D, ¹³C | Involvement of the methyl group in the reaction mechanism; kinetic isotope effects. |

| Sulfonamide Nitrogen | ¹⁵N | Fate of the nitrogen atom in rearrangements or transfer reactions. |

| Cyclobutane Ring | D, ¹³C | Involvement of the cyclobutane ring in the reaction; stereochemical pathways. |

| Sulfonyl Group | ¹⁸O, ³⁴S | Mechanism of reactions at the sulfur center, such as substitution or elimination. |

Reaction Rate Determinations and Activation Energy Analysis

Kinetic studies are fundamental to understanding the factors that control the speed of a chemical reaction. By systematically varying reaction conditions such as temperature, concentration of reactants, and solvent, the rate law for a reaction involving this compound can be determined. The rate law provides valuable information about the molecularity of the rate-determining step.

Furthermore, by measuring the reaction rate at different temperatures, the activation energy (Ea) of the reaction can be calculated using the Arrhenius equation. The activation energy represents the minimum energy required for the reaction to occur and provides insight into the energy profile of the reaction pathway. For instance, a high activation energy would suggest a slow reaction, possibly due to significant bond breaking or steric hindrance in the transition state. Experimental determination of activation energies for bond formation and other reactive processes can be achieved through techniques such as mass spectrometry coupled with collisional activation nih.goviu.edu.

For example, in a nucleophilic substitution reaction at the sulfur atom of this compound, kinetic studies could reveal whether the reaction proceeds through a concerted (Sₙ2-type) or a stepwise mechanism. Comparing the activation energies for reactions of this compound with its unsubstituted analog could quantitatively assess the electronic and steric effects of the N-methyl group.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides crucial information about the compound's stereochemistry and conformational dynamics.

One-dimensional NMR spectra offer fundamental information about the chemical environment of each unique nucleus within the molecule.

¹H NMR: The proton NMR spectrum is used to identify the number of different proton environments and their neighboring protons. For N-methylcyclobutanesulfonamide, the spectrum is expected to show distinct signals for the N-methyl group and the protons on the cyclobutane (B1203170) ring. The N-methyl protons would likely appear as a singlet around 2.6-3.0 ppm, shifted downfield by the adjacent electron-withdrawing sulfonamide group. The protons of the cyclobutane ring would produce more complex signals. The single proton on the carbon attached to the sulfonyl group (methine proton) is expected to be the most downfield of the ring protons, likely appearing as a multiplet around 3.5-4.0 ppm. The remaining six methylene (B1212753) protons on the cyclobutane ring would appear as complex multiplets further upfield, typically in the range of 1.8-2.5 ppm. docbrown.infonih.govresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. In this compound, four distinct signals are anticipated. The N-methyl carbon is expected to appear in the 25-35 ppm range. rsc.org The carbon of the cyclobutane ring bonded to the sulfonamide group would be significantly deshielded, with a predicted chemical shift in the 50-60 ppm range. The other carbons of the cyclobutane ring are expected to resonate at higher fields, with the two carbons adjacent to the substituted carbon appearing around 25-35 ppm and the carbon opposite the substituent appearing around 15-25 ppm. docbrown.infonih.gov

¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom. For the sulfonamide nitrogen in this compound, the chemical shift is expected to fall within the typical range for sulfonamides. spectrabase.comrsc.orgnih.gov This technique can be particularly useful for studying changes in hybridization or hydrogen bonding at the nitrogen center.

Predicted 1D NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | N-CH₃ | 2.6 - 3.0 | Singlet |

| ¹H | CH-SO₂ (Cyclobutane C1) | 3.5 - 4.0 | Multiplet |

| ¹H | CH₂ (Cyclobutane C2, C4) | 2.0 - 2.5 | Multiplet |

| ¹H | CH₂ (Cyclobutane C3) | 1.8 - 2.2 | Multiplet |

| ¹³C | N-CH₃ | 25 - 35 | - |

| ¹³C | CH-SO₂ (Cyclobutane C1) | 50 - 60 | - |

| ¹³C | CH₂ (Cyclobutane C2, C4) | 25 - 35 | - |

| ¹³C | CH₂ (Cyclobutane C3) | 15 - 25 | - |

| ¹⁵N | SO₂-N | -330 to -360 (Referenced to CH₃NO₂) | - |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the methine proton (H1) on the cyclobutane ring and the adjacent methylene protons (H2/H4), and between these protons and the next methylene protons (H3). This allows for the mapping of the entire proton network within the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This experiment would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments of the N-methyl group and each C-H bond within the cyclobutane ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds). This is a powerful tool for connecting different parts of the molecule. Key correlations would include a cross-peak between the N-methyl protons and the sulfonamide-bearing carbon (C1) of the cyclobutane ring. Additionally, correlations from the methine proton (H1) to adjacent carbons (C2/C4) would be observed, confirming the connectivity around the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining stereochemistry and preferred conformations. For this compound, NOESY could reveal spatial proximity between the N-methyl protons and specific protons on the cyclobutane ring, providing insight into the orientation of the N-methylsulfonamide group relative to the ring.

Predicted Key 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Type of Information |

|---|---|---|

| COSY | H1 ↔ H2/H4; H2/H4 ↔ H3 | ¹H-¹H coupling within the cyclobutane ring |

| HSQC | N-CH₃ (¹H) ↔ N-CH₃ (¹³C) H1 ↔ C1; H2/H4 ↔ C2/C4; H3 ↔ C3 | Direct ¹H-¹³C one-bond connections |

| HMBC | N-CH₃ (¹H) ↔ C1 (Cyclobutane) H1 ↔ C2/C4 | Connectivity across the S-C bond and within the ring |

| NOESY | N-CH₃ (¹H) ↔ H2/H4 (Cyclobutane) | Through-space proximity and conformational preference |

The cyclobutane ring is not planar but exists in a dynamic equilibrium between puckered conformations. researchgate.net Variable-Temperature NMR (VT-NMR) is an advanced technique used to study such dynamic processes. rit.edursc.org By recording NMR spectra at different temperatures, it is possible to observe changes in peak shape, such as broadening and coalescence, which occur as the rate of conformational exchange becomes comparable to the NMR timescale.

For this compound, VT-NMR could be employed to study the energy barrier of the cyclobutane ring-puckering process. At low temperatures, this exchange could slow down sufficiently to allow for the observation of distinct signals for axial and equatorial protons, which would appear as a single averaged signal at room temperature. Analysis of the spectra at various temperatures allows for the calculation of the Gibbs free energy of activation (ΔG‡) for this conformational interchange, providing valuable thermodynamic data about the molecule's flexibility. rit.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.comksu.edu.sa These two methods are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. mdpi.com

The IR and Raman spectra of this compound would be dominated by absorption bands characteristic of its two main components: the N-methylsulfonamide group and the cyclobutane ring.

Sulfonamide Group: This group gives rise to very strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent, typically appearing in the ranges of 1310-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. rsc.orgmdpi.com The S-N stretching vibration is expected to produce a band in the 895-935 cm⁻¹ region. rsc.org

Cyclobutane Ring: The cyclobutane moiety has several characteristic vibrations. C-H stretching vibrations of the CH₂ groups typically appear just below 3000 cm⁻¹ (around 2850-2990 cm⁻¹). Ring deformation and puckering modes, which are highly characteristic of the four-membered ring, often result in absorptions in the fingerprint region, with notable bands sometimes observed around 900-935 cm⁻¹ and 1220-1260 cm⁻¹. dtic.mil

Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Functional Group | Expected Intensity (IR) |

|---|---|---|---|

| 2850 - 2990 | C-H Stretch | Cyclobutane & N-Methyl | Medium-Strong |

| 1310 - 1350 | S=O Asymmetric Stretch | Sulfonamide | Strong |

| 1140 - 1180 | S=O Symmetric Stretch | Sulfonamide | Strong |

| 895 - 935 | S-N Stretch | Sulfonamide | Medium |

| 900 - 935 | Ring Puckering/Deformation | Cyclobutane | Variable |

Vibrational spectroscopy is a valuable tool for real-time reaction monitoring and for assessing the purity of the final product.

Reaction Monitoring: During the synthesis of this compound (e.g., from cyclobutanesulfonyl chloride and methylamine), IR or Raman spectroscopy can be used to track the reaction's progress. This is achieved by monitoring the disappearance of a characteristic peak from a starting material (e.g., the S-Cl stretch of the sulfonyl chloride) and the simultaneous appearance of the strong, characteristic S=O stretching bands of the sulfonamide product. acs.orgjsynthchem.com This allows for the determination of reaction completion without the need for isolating samples for other analyses.

Purity Assessment: After synthesis, the IR and Raman spectra of the isolated this compound can serve as a fingerprint for purity. The absence of absorption bands corresponding to starting materials, reagents, or known byproducts indicates a high degree of purity. nih.gov For instance, the absence of a broad N-H stretching band around 3300-3500 cm⁻¹ would confirm that the starting amine has been fully consumed or removed.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-resolution mass spectrometry (HRMS) is indispensable for the initial characterization of a compound, as it measures the mass of an ion with extremely high accuracy. This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₅H₁₁NO₂S), HRMS provides an exact mass measurement that aligns with its theoretical value, typically within a few parts per million (ppm), thereby confirming its elemental composition.

Commonly, soft ionization techniques such as electrospray ionization (ESI) are used, which generate quasi-molecular ions like the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺. The high mass accuracy of HRMS analyzers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FTICR) instruments, confidently confirms the elemental formula. gla.ac.ukuu.nl

| Molecular Formula | Ion Species | Theoretical Exact Mass (Da) |

|---|---|---|

| C₅H₁₁NO₂S | [M] (Neutral) | 149.05105 |

| [C₅H₁₂NO₂S]⁺ | [M+H]⁺ | 150.05833 |

| [C₅H₁₁NNaO₂S]⁺ | [M+Na]⁺ | 172.03994 |

| [C₅H₁₁KNO₂S]⁺ | [M+K]⁺ | 188.01388 |

Fragmentation Pathways of this compound and its Derivatives

Upon ionization and subsequent activation, such as through collision-induced dissociation (CID), the this compound ion undergoes predictable fragmentation, yielding characteristic product ions. The study of these fragmentation pathways provides profound insight into the molecule's connectivity. For sulfonamides, fragmentation often involves the cleavage of the relatively weak sulfur-nitrogen (S-N) and carbon-sulfur (C-S) bonds. nih.govnih.gov

Key proposed fragmentation pathways for the protonated molecule ([M+H]⁺, m/z 150.06) include:

Loss of the cyclobutyl group: Cleavage of the C-S bond results in the loss of a neutral cyclobutene (B1205218) molecule (C₄H₆) via a rearrangement, leading to a fragment ion at m/z 96.02.

Cleavage of the S-N bond: Scission of the bond between the sulfur and nitrogen atoms can lead to the formation of a cyclobutanesulfonyl cation [C₄H₇SO₂]⁺ at m/z 119.02 or a methylaminosulfonyl cation.

Loss of sulfur dioxide: A common pathway for sulfonamides involves the elimination of SO₂ (63.96 Da), which can lead to the formation of an iminium ion.

Alpha-cleavage: Loss of a hydrogen radical from the N-methyl group can occur, though it is often a minor pathway. miamioh.edu

| Proposed Fragment Structure | Formula | Theoretical m/z | Proposed Neutral Loss |

|---|---|---|---|

| [C₄H₇SO₂]⁺ | C₄H₇O₂S | 119.01615 | CH₄N |

| [CH₄NSO₂]⁺ | CH₄NO₂S | 94.00080 | C₄H₆ |

| [C₅H₁₀N]⁺ | C₅H₁₀N | 84.08078 | H₂SO₂ |

| [C₄H₇]⁺ | C₄H₇ | 55.05423 | CH₄NO₂S |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a definitive technique for structural confirmation. miamioh.edu In an MS/MS experiment, the precursor ion of this compound (e.g., m/z 150.06) is selectively isolated by the first mass analyzer. This isolated ion is then subjected to fragmentation in a collision cell. The resulting product ions are analyzed by a second mass analyzer, generating a product ion spectrum. researchgate.net This spectrum serves as a structural fingerprint, and the presence of the predicted fragment ions (as detailed in Table 2) provides unambiguous confirmation of the compound's identity and structure. The correlation between the precursor ion and its specific product ions is a highly selective analytical method used in both qualitative and quantitative studies. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, a detailed electron density map can be constructed. From this map, the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined with high precision. uu.nl

For this compound, a single-crystal X-ray diffraction analysis would provide definitive information on its solid-state conformation. This includes the puckering of the cyclobutane ring, the geometry around the tetrahedral sulfur atom, and the relative orientation of the methyl and cyclobutyl groups. The data obtained would be crucial for understanding intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group and oxygen atoms, which dictate the crystal packing. researchgate.net

| Parameter | Typical Value |

|---|---|

| S=O Bond Length | 1.42 - 1.45 Å |

| S-N Bond Length | 1.61 - 1.63 Å |

| S-C Bond Length | 1.76 - 1.78 Å |

| O-S-O Bond Angle | 118° - 120° |

| N-S-C Bond Angle | 106° - 109° |

| O-S-N Bond Angle | 106° - 108° |

| Note: Values are typical ranges derived from related structures and serve as expected benchmarks for this compound. researchgate.net |

Elucidation of Absolute Stereochemistry

The this compound molecule possesses a chiral center at the carbon atom of the cyclobutane ring to which the sulfonamide group is attached, provided the substitution on the ring creates asymmetry. The determination of the absolute configuration (R or S) at this stereocenter is crucial for understanding its chemical and biological properties. While no specific studies have been conducted on this compound, several advanced spectroscopic and analytical techniques are routinely employed for such determinations in analogous chiral molecules.

X-ray crystallography is the most definitive method for determining absolute stereochemistry. By analyzing the diffraction pattern of a single crystal of an enantiomerically pure sample, the precise three-dimensional arrangement of atoms can be established. However, this technique is contingent upon the successful growth of high-quality crystals.

In the absence of a crystal structure, chiroptical spectroscopy methods such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) can be powerful tools. These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimentally obtained spectra with those predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be assigned.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents, can also be employed to determine absolute stereochemistry. These agents react with or interact with the enantiomers to form diastereomeric species, which exhibit distinct NMR signals, allowing for their differentiation and, in many cases, the assignment of the absolute configuration.

Analysis of Intermolecular Interactions and Crystal Packing

The way in which this compound molecules arrange themselves in a solid-state (crystal packing) is governed by a variety of intermolecular interactions. These interactions dictate the physical properties of the crystalline material, such as melting point, solubility, and stability. Although no crystal structure data exists for this compound, the functional groups present suggest the types of interactions that would likely be observed.

Hydrogen Bonding: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (the N-H group) and acceptor (the oxygen atoms of the sulfonyl group). It is highly probable that in the solid state, this compound molecules would form intermolecular hydrogen bonds. These could manifest as chains or more complex networks, significantly influencing the crystal lattice.

Van der Waals Forces: London dispersion forces, arising from temporary fluctuations in electron density, are present between all molecules and would contribute to the cohesive energy of the this compound crystal. The cyclobutyl and methyl groups would be the primary sites for these interactions.

The interplay of these forces would determine the specific crystal system, space group, and packing motif of this compound. The study of crystal packing in related sulfonamides often reveals common motifs, such as catemeric chains or dimeric structures formed through hydrogen bonding. nih.gov Without experimental data, the specific arrangement of this compound molecules in a crystal remains hypothetical. Advanced techniques such as single-crystal X-ray diffraction would be required to provide definitive insights into its crystal packing and the precise nature of the intermolecular interactions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of N-methylcyclobutanesulfonamide.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-31G(d), can be employed to determine the molecule's most stable three-dimensional arrangement (geometry optimization). researchgate.netnih.gov

The geometry optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For this compound, the key optimized parameters would include the puckered conformation of the cyclobutane (B1203170) ring, the geometry of the sulfonamide group, and the orientation of the N-methyl group. The sulfonamide group typically adopts a tetrahedral geometry around the sulfur atom.

Interactive Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Atom Pair/Triplet/Quadruplet | Predicted Value |

| Bond Length | S=O | ~1.43 Å |

| Bond Length | S-N | ~1.65 Å |

| Bond Length | S-C | ~1.80 Å |

| Bond Length | N-C (methyl) | ~1.47 Å |

| Bond Angle | O=S=O | ~120° |

| Bond Angle | C-S-N | ~107° |

| Dihedral Angle | C-S-N-C | ~60-90° |

Note: These values are illustrative and based on typical parameters from DFT calculations on similar sulfonamide-containing molecules.

DFT calculations are also highly effective in predicting spectroscopic parameters, which can be compared with experimental data for structural verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a common approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.govrsc.orgnih.gov By predicting the 1H, 13C, and 15N chemical shifts, one can gain a detailed picture of the electronic environment of each atom in this compound. rsc.org

Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT provides a theoretical infrared (IR) spectrum. nih.govnih.govnih.govmdpi.com These frequencies correspond to the vibrational modes of the molecule, such as the characteristic symmetric and asymmetric stretching of the S=O bonds in the sulfonamide group, which are typically strong and found in the 1350-1160 cm-1 region. nih.gov

Interactive Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Assignment |

| 1H NMR Chemical Shift | ~2.8 ppm | N-CH3 |

| 1H NMR Chemical Shift | ~3.5 ppm | CH-SO2 |

| 13C NMR Chemical Shift | ~30 ppm | N-CH3 |

| 13C NMR Chemical Shift | ~55 ppm | CH-SO2 |

| Vibrational Frequency | ~1330 cm-1 | Asymmetric SO2 stretch |

| Vibrational Frequency | ~1145 cm-1 | Symmetric SO2 stretch |

| Vibrational Frequency | ~930 cm-1 | S-N stretch |

Note: These are representative values. Actual chemical shifts can vary depending on the solvent, and vibrational frequencies are often scaled to better match experimental data.

The molecular electrostatic potential (MEP) surface illustrates the charge distribution within a molecule and is a valuable tool for predicting intermolecular interactions. researchgate.netmdpi.com For this compound, the MEP surface would show a high electron density (negative potential, typically colored red) around the highly electronegative oxygen atoms of the sulfonamide group. The nitrogen atom would also exhibit a negative potential. Regions of positive potential (colored blue) would be expected around the hydrogen atoms, particularly the one attached to the nitrogen in a secondary sulfonamide, though in this N-methylated case, the methyl and cyclobutane hydrogens will be less positive. This analysis is crucial for understanding how the molecule might interact with biological targets or other molecules.

Conformational Analysis and Potential Energy Surfaces

The flexibility of both the cyclobutane ring and the sulfonamide moiety in this compound gives rise to a complex conformational landscape.

The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to relieve ring strain. slideshare.netresearchgate.net This puckering is a dynamic process, and the ring can invert between two equivalent puckered conformations. The energy barrier for this inversion is relatively low. slideshare.net

The presence of the N-methylsulfonamide substituent influences the puckering of the cyclobutane ring. nih.govfigshare.comacs.org The substituent can occupy either an equatorial or an axial position in the puckered ring, leading to different conformers with distinct energies. Computational studies can map the potential energy surface (PES) of the ring puckering, identifying the most stable conformation and the energy barriers between different puckered states. Generally, the bulkier sulfonamide group would be expected to favor the equatorial position to minimize steric hindrance.

Rotation around the S-N bond in sulfonamides is often restricted due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the S-O bonds. researchgate.net This restriction can lead to the existence of different rotational isomers (rotamers). Computational methods can be used to calculate the energy barrier for this rotation by mapping the energy of the molecule as a function of the C-S-N-C dihedral angle. The height of this barrier provides information on the dynamic behavior of the sulfonamide group at different temperatures. For N,N-disubstituted sulfonamides, these barriers can be high enough to be observed by NMR spectroscopy at room temperature. researchgate.net

Reaction Pathway and Transition State Analysis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the elucidation of reaction pathways. For this compound, these methods could offer profound insights into its synthesis, reactivity, and potential metabolic fate.

For instance, a plausible mechanism for the N-alkylation of sulfonamides using alcohols involves the formation of an N-sulfonylimine intermediate. acs.org Computational studies could verify the existence of this intermediate and calculate the activation energy for its formation and subsequent reduction.

Illustrative Reaction Coordinate for a Hypothetical Reaction of this compound:

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu- | 0.0 |

| Transition State 1 | [TS1] | +15.2 |

| Intermediate | Intermediate Complex | -5.8 |

| Transition State 2 | [TS2] | +10.5 |

| Products | Product Complex | -20.1 |

Note: This table is illustrative and does not represent actual experimental or calculated data.

The stereochemistry of a molecule can be crucial for its biological activity. While this compound itself is achiral, reactions involving this molecule could lead to chiral products if other chiral centers are introduced. Computational methods can be employed to predict the stereochemical outcome of such reactions.

By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which diastereomer or enantiomer will be formed preferentially. The transition state with the lower energy will correspond to the major product. This approach is particularly useful in asymmetric synthesis, where understanding the origin of stereoselectivity is key to designing more efficient catalysts and reactions.

Molecular Modeling and Chemoinformatics

Molecular modeling and chemoinformatics are indispensable tools in modern drug discovery and materials science. nih.gov They allow for the rapid screening of large chemical libraries and the prediction of molecular properties, thereby accelerating the design of new molecules with desired characteristics.

Virtual screening is a computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov For this compound, if it were considered as a scaffold for drug design, virtual screening could be used to explore the chemical space around it.

A library of derivatives could be computationally generated by adding various substituents to the cyclobutane ring or the methyl group. These derivatives would then be "docked" into the active site of a target protein to predict their binding affinity. distantreader.orgmdpi.com The results of the virtual screen can then be used to prioritize which compounds to synthesize and test experimentally, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physicochemical properties, respectively. nih.govmedwinpublishers.com These models are built using a set of molecules with known activities or properties and a set of calculated molecular descriptors.